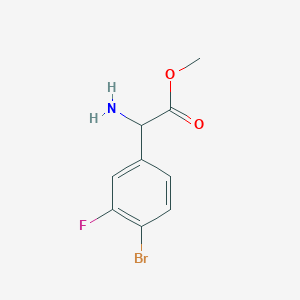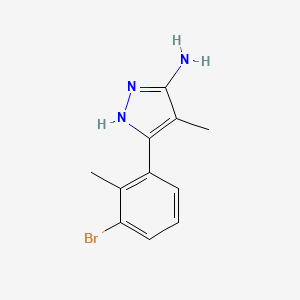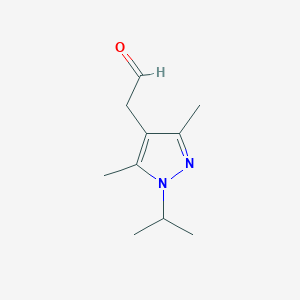
2-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde: is an organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and isopropyl groups, and an acetaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as 3,5-dimethyl-2,4-hexanedione, under acidic or basic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base like sodium hydride.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the acetaldehyde group. This can be done using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The acetaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid.
Reduction: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol.
Substitution: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde derivatives with nitro or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole ring is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde are investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them of interest in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The acetaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. These interactions can affect various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[3,5-dimethyl-1H-pyrazol-4-yl]acetaldehyde: Lacks the isopropyl group, resulting in different reactivity and biological activity.
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol:
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid: The acetaldehyde group is oxidized to a carboxylic acid, affecting its reactivity and biological interactions.
Uniqueness
The uniqueness of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde lies in its combination of a pyrazole ring with dimethyl and isopropyl substitutions and an acetaldehyde functional group. This structure provides a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-7(2)12-9(4)10(5-6-13)8(3)11-12/h6-7H,5H2,1-4H3 |
Clave InChI |
NQXWXAIBWSCCSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(C)C)C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


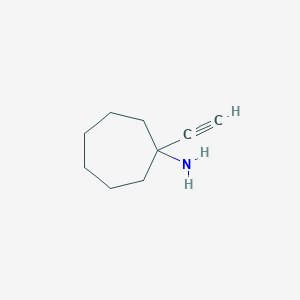
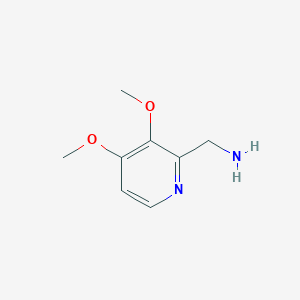
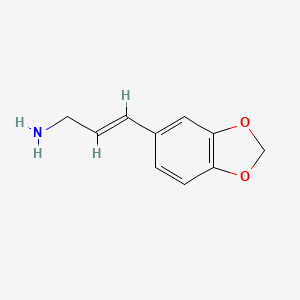
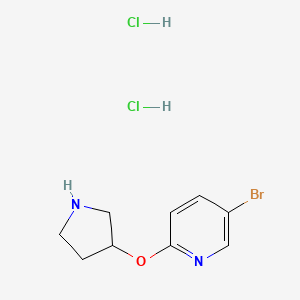


![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)

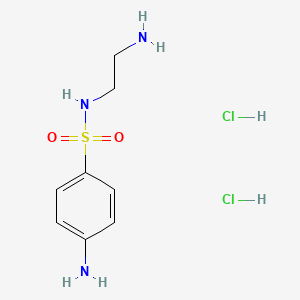
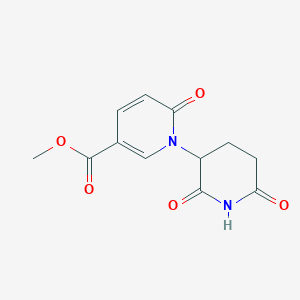
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
